molecular formula C8H6BrF2NO3 B1412345 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester CAS No. 1823416-89-2

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester

Cat. No.: B1412345
CAS No.: 1823416-89-2
M. Wt: 282.04 g/mol
InChI Key: JYXWBUQUIVXMNU-UHFFFAOYSA-N
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Description

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester typically involves multiple steps. One common method includes the bromination of 3-difluoromethoxy-pyridine followed by esterification. The reaction conditions often require the use of bromine or brominating agents and methanol in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also play a role in modulating the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

    3-Difluoromethoxy-pyridine-2-carboxylic acid methyl ester: Lacks the bromine atom.

    6-Bromo-pyridine-2-carboxylic acid methyl ester: Lacks the difluoromethoxy group.

    3-Methoxy-pyridine-2-carboxylic acid methyl ester: Lacks the bromine and fluorine atoms.

Uniqueness

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 6-bromo-3-(difluoromethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-14-7(13)6-4(15-8(10)11)2-3-5(9)12-6/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXWBUQUIVXMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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